molecular formula C15H16N4O2 B4258951 N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine

N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine

Cat. No.: B4258951
M. Wt: 284.31 g/mol
InChI Key: IGSNZZINACXZJZ-UHFFFAOYSA-N
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Description

N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a pyrazole ring, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1H-pyrazole-1-methylamine to form an intermediate Schiff base, which is then cyclized with hydroxylamine to yield the isoxazole ring . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-20-14-4-3-12(10-16-15-5-8-21-18-15)9-13(14)11-19-7-2-6-17-19/h2-9H,10-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSNZZINACXZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NOC=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine
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N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine
Reactant of Route 3
N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine
Reactant of Route 4
N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine
Reactant of Route 5
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N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine
Reactant of Route 6
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N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazol-3-amine

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